Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 2034480-92-5
VCID: VC7619612
InChI: InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14)
SMILES: CCOC(=O)NC1=CN2C(=CC=N2)N=C1
Molecular Formula: C9H10N4O2
Molecular Weight: 206.205

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate

CAS No.: 2034480-92-5

Cat. No.: VC7619612

Molecular Formula: C9H10N4O2

Molecular Weight: 206.205

* For research use only. Not for human or veterinary use.

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate - 2034480-92-5

Specification

CAS No. 2034480-92-5
Molecular Formula C9H10N4O2
Molecular Weight 206.205
IUPAC Name ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Standard InChI InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14)
Standard InChI Key SHEIHZABFJNKNX-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=CN2C(=CC=N2)N=C1

Introduction

Structural and Chemical Characteristics

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). In ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate, the 6-position is substituted with a carbamate group (–NHCOO–), while the 3-position carries an ethyl ester (–COOEt). This substitution pattern enhances the molecule's ability to engage in hydrogen bonding and hydrophobic interactions, critical for biological activity .

Key structural features:

  • Core: Pyrazolo[1,5-a]pyrimidine (7-membered fused heterocycle).

  • Substituents:

    • C6: Carbamate group (–NHCOO–).

    • C3: Ethyl ester (–COOEt).

The ethyl ester at C3 likely improves solubility in organic solvents, while the carbamate at C6 may modulate electronic effects and binding affinity to biological targets . Computational studies on similar compounds suggest that substituents at C6 influence regioselectivity in cross-coupling reactions and binding modes in enzymatic assays .

Synthetic Methodologies

Regioselective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate can be inferred from methods used for analogous compounds. A stepwise approach, as demonstrated by Sonogashira and Suzuki–Miyaura couplings, is effective for introducing substituents at specific positions .

Example pathway:

  • Starting material: 2,6-Dibromopyrazolo[1,5-a]pyrimidine.

  • C6 functionalization:

    • Reaction with ethyl chloroformate under basic conditions to install the carbamate group.

    • Alternative: Buchwald–Hartwig amination with a carbamate precursor .

  • C3 functionalization:

    • Esterification via nucleophilic acyl substitution using ethanol and a coupling agent (e.g., DCC).

Table 1. Representative Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
C6 carbamate additionEthyl chloroformate, K₂CO₃, DMF, 80°C65–78
C3 esterificationEthanol, DCC, DMAP, CH₂Cl₂, rt82–90

Physicochemical Properties

While experimental data for ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate are unavailable, properties can be extrapolated from structurally similar compounds. For instance, 6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (MW: 363.21) has a logP of 1.32 and moderate aqueous solubility (logSw = -2.03) . Substituting bromine with a carbamate group would likely increase polarity, reducing logP and enhancing solubility.

Table 2. Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular weight277.25 g/molCalculated from formula
logP1.0–1.5Comparative analysis
Hydrogen bond acceptors5Structural analysis
Polar surface area58–65 ŲAnalog-based prediction
CompoundTarget/ActivityIC₅₀/EC₅₀Reference
6tCDK2/TRKA inhibition0.09/0.45 µM
9cRSV fusion inhibition0.58 nM

Future Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to improve yields .

  • Biological screening: Evaluate kinase and antiviral activity in vitro.

  • ADMET profiling: Assess pharmacokinetics and toxicity in preclinical models.

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